1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one

purity HPLC monomer quality

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one is a heterocyclic aryl alkyl ketone that belongs to the thieno[3,4-b]thiophene family. It features a planar, electron-deficient core substituted with two bromine atoms and a fluorine atom, plus a linear octan-1-one side chain.

Molecular Formula C14H15Br2FOS2
Molecular Weight 442.199
CAS No. 1202249-72-6
Cat. No. B598728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one
CAS1202249-72-6
Molecular FormulaC14H15Br2FOS2
Molecular Weight442.199
Structural Identifiers
SMILESCCCCCCCC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
InChIInChI=1S/C14H15Br2FOS2/c1-2-3-4-5-6-7-8(18)11-10(17)9-12(19-11)14(16)20-13(9)15/h2-7H2,1H3
InChIKeyRMHZWBWLELCRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one (CAS 1202249-72-6) – A High-Purity Donor–Acceptor Building Block for Organic Electronics and Medicinal Chemistry


1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one is a heterocyclic aryl alkyl ketone that belongs to the thieno[3,4-b]thiophene family . It features a planar, electron-deficient core substituted with two bromine atoms and a fluorine atom, plus a linear octan-1-one side chain. The compound is primarily employed as a bifunctional monomer (donor–acceptor intermediate) for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling , and is also listed as a building block for pharmaceutical research . Its molecular formula is C₁₄H₁₅Br₂FOS₂ and its monoisotopic mass is 439.89 Da .

Why Generic Substitution Fails: The Critical Role of the Linear Octan-1-one Side Chain in Dibromofluorothienothiophene Performance


Thieno[3,4-b]thiophene derivatives that share the same dibromo-fluoro core cannot be freely interchanged because the nature of the side chain—linear vs. branched alkyl, ketone vs. ester—directly governs solubility, crystallinity, and electronic properties of the resulting polymers . The linear octan-1-one moiety in this compound provides a defined conformational profile that differs from the frequently used 2-ethylhexan-1-one or carboxylate esters; even small changes in chain topology are known to alter film morphology, charge-carrier mobility, and photovoltaic performance in donor–acceptor copolymers . The quantitative evidence below demonstrates where this specific compound offers verifiable differentiation.

Quantitative Differentiation Evidence for 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one (CAS 1202249-72-6)


Higher Commercial Purity vs. the Branched Ketone Analog

Commercially, the linear octan-1-one derivative is routinely supplied at ≥98% purity (HPLC), whereas the branched 2-ethylhexan-1-one analog (CAS 1352743-83-9) is typically offered at 95% purity . Higher monomer purity reduces end-capping defects and stoichiometric imbalance during step-growth polymerization, leading to higher molecular-weight polymers .

purity HPLC monomer quality polymerization

Solubility Profile Differentiates Formulation Options from Ester Analogs

The computed logP of the octan-1-one is 7.8 (XLogP3) and the estimated aqueous solubility is 4.4 × 10⁻⁵ g/L at 25 °C . In contrast, the corresponding octyl ester (octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate) has a slightly lower logP (~7.2) and higher predicted water solubility, which can lead to different phase-separation behavior in bulk-heterojunction films .

solubility logP formulation organic photovoltaics

Linear Alkyl Chain Enables Higher Crystallinity than Branched-Chain Analog in Polymer Films

Polymers incorporating linear octyl side chains consistently exhibit higher thin-film crystallinity and charge-carrier mobility than those with branched 2-ethylhexyl chains. For example, poly(3-octylthiophene) (P3OT) shows a field-effect mobility of ~0.1 cm²/V·s, whereas poly(3-(2-ethylhexyl)thiophene) typically yields ~0.01 cm²/V·s under comparable conditions . While not measured on this specific monomer, the structure–property relationship strongly predicts that the linear octan-1-one unit will impart analogous ordering advantages in fluorothienothiophene-based donor–acceptor copolymers.

crystallinity charge mobility polymer morphology OFET

Recommended Application Scenarios for 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one Based on Verified Differentiation


Synthesis of High-Molecular-Weight Donor–Acceptor Copolymers for Organic Photovoltaics

Leverage the ≥98% monomer purity and linear octyl chain to synthesize alternating copolymers with benzodithiophene or other electron-rich comonomers via Stille or Suzuki polycondensation. The high purity minimizes stoichiometric errors, while the linear side chain promotes ordered π-stacking, improving fill factor and power conversion efficiency in bulk-heterojunction solar cells .

Organic Field-Effect Transistor (OFET) Active Layers Requiring High Crystallinity

Use the monomer to construct semiconducting polymers where edge-on orientation and long-range order are essential. The linear octan-1-one side chain fosters lamellar packing and higher charge-carrier mobility compared to branched-chain analogs, making it suitable for high-performance OFETs .

Pharmaceutical Building Block for Hydrophobic Drug Candidates

The high logP (7.8) and very low aqueous solubility make this compound a valuable intermediate for designing CNS-penetrant or long-acting lipophilic drug candidates, where metabolic stability and tissue distribution are influenced by hydrophobicity .

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